2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-7H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNZHZBDJJREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with a suitable pyrazole derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is its potential as an anticancer agent. Research has indicated that compounds with similar pyrazolo structures exhibit inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation and survival. For instance, targeting the PI3K/Akt pathway has shown efficacy in reducing cell viability in breast and prostate cancer models .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. Studies have suggested that pyrazolo derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Case Study : A recent study demonstrated that a closely related compound reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory conditions .
Neurological Applications
There is emerging evidence that pyrazolo compounds can influence neurological processes, potentially offering therapeutic avenues for neurodegenerative diseases.
- Research Findings : Initial studies suggest that this compound may enhance neuroprotective effects against oxidative stress-induced neuronal damage . This could have implications for diseases such as Alzheimer's and Parkinson's.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their biological activities, and pharmacokinetic properties:
Key Findings:
Substituent Position Matters :
- The 4-fluorophenyl analog (similarity score: 0.96) exhibits higher predicted target affinity compared to the 3-fluorophenyl variant (similarity score: 0.94) due to optimal steric and electronic interactions .
- 4-Chlorophenyl substitution (compound 3o) enhances anticancer activity (IC₅₀ = 12.3 µM) compared to fluorine, likely due to increased electrophilicity .
Ring Saturation Impacts Function :
- 6,7-Dihydro derivatives (saturated pyrazine ring) act as prodrugs, releasing reactive β-amidomethyl vinyl sulfones slowly, thereby improving pharmacokinetics .
- Unsaturated analogs (e.g., 2-(3-fluorophenyl)-...) may exhibit faster target engagement but poorer stability .
Synthetic Routes Influence Applications: One-pot synthesis (amide formation + cyclization) is scalable for unsaturated derivatives . Intramolecular aza-Michael reaction (K₂CO₃/ethanol) optimizes cyclization efficiency for dihydro analogs (>90% yield) .
Fluorine Enhances Druglikeness :
- Fluorinated derivatives (e.g., 2-(4-fluorophenyl)-...) show balanced logP (2.36) and polar surface area (35.6 Ų), favoring blood-brain barrier penetration for neurological targets .
Biological Activity
2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.
- Chemical Formula : C₁₂H₈FN₃O
- Molecular Weight : 229.21 g/mol
- CAS Number : 1338651-03-8
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core substituted with a fluorophenyl group, which is significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various pyrazole derivatives, including those similar to this compound, possess significant inhibitory effects against pathogenic bacteria.
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| 7b | 0.22 | - |
| 10 | - | - |
| 13 | - | - |
In particular, the compound 7b exhibited a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrazin derivatives has been explored extensively. In vitro studies indicate that compounds similar to this compound can inhibit the growth of various cancer cell lines.
Case Studies:
- MCF7 Cell Line : A study reported that certain pyrazole derivatives showed growth inhibition with IC₅₀ values ranging from 3.79 to 12.50 µM against the MCF7 breast cancer cell line .
- A549 Cell Line : Another derivative demonstrated significant cytotoxicity with an IC₅₀ of 26 µM against A549 lung cancer cells .
- NCI-H460 Cell Line : Compounds were found to induce apoptosis and inhibit proliferation effectively in this cell line with IC₅₀ values as low as 0.95 nM .
The biological activity of pyrazole derivatives is attributed to their ability to interact with various molecular targets:
- Inhibition of Kinases : Some studies indicate that these compounds can inhibit key kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases .
- Antioxidant Properties : Pyrazoles have also been noted for their antioxidant activities, contributing to their therapeutic potential in cancer treatment .
Additional Biological Activities
Beyond antimicrobial and anticancer properties, pyrazole derivatives like this compound have been investigated for other pharmacological effects:
Q & A
Q. What synthetic methodologies are most efficient for preparing 2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives?
Methodological Answer: Microwave-assisted synthesis is a highly efficient approach for constructing the pyrazolo[1,5-a]pyrazin-4(5H)-one core. Ethyl 3-aryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives can react with amines (e.g., 2-aminoethanol) under microwave irradiation (60–80°C, 5–10 minutes) to yield the target scaffold without toxic solvents or catalysts . For fluorophenyl substitution, Suzuki-Miyaura coupling or direct fluorination at the 3-position of the phenyl ring can be employed, with optimization of reaction conditions (e.g., palladium catalysts, base selection) critical for yield and purity .
Q. What in vitro models are commonly used to evaluate the anticancer activity of this compound?
Methodological Answer: A549 (human lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) cell lines are standard models for assessing antiproliferative effects. Protocols include:
- Cell viability assays : MTT or CCK-8 assays at 48–72 hours post-treatment, with IC₅₀ values calculated using nonlinear regression .
- Apoptosis detection : Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
- Autophagy markers : Western blotting for LC3-II/LC3-I ratio and p62 degradation, combined with lysosomal inhibitors (e.g., chloroquine) to confirm autophagic flux .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence the compound’s bioactivity compared to other aryl groups?
Methodological Answer: The 3-fluorophenyl group enhances metabolic stability and target binding via:
- Electron-withdrawing effects : Fluorine increases the compound’s electrophilicity, improving interactions with cysteine residues in proteases (e.g., viral nsP2) .
- Steric and hydrophobic effects : Computational docking studies (e.g., molecular dynamics simulations) reveal that the fluorine atom optimizes van der Waals interactions in hydrophobic pockets of kinases or integrins, as seen in integrin β4 upregulation in A549 cells .
- Comparative assays : Replace fluorine with chlorine or hydrogen in structure-activity relationship (SAR) studies to validate its necessity for potency .
Q. How can researchers resolve contradictions in mechanistic data (e.g., apoptosis vs. autophagy induction) observed in different studies?
Methodological Answer: Contradictions may arise from concentration-dependent effects or cell-line-specific pathways. To address this:
- Dose-response experiments : Test a broad concentration range (e.g., 1–100 μM) to identify thresholds for apoptosis (caspase-3 activation) versus autophagy (LC3 puncta formation) .
- Pathway inhibition : Use caspase inhibitors (e.g., Z-VAD-FMK) or autophagy blockers (e.g., 3-MA) to isolate mechanisms .
- Transcriptomic profiling : RNA sequencing can reveal differential activation of p53 (apoptosis) or ATG5/ATG7 (autophagy) pathways across cell lines .
Q. What challenges arise in structural characterization of this compound, and how are they addressed?
Methodological Answer: Key challenges include:
- Crystallization difficulties : The compound’s low solubility in common solvents necessitates slow evaporation techniques (e.g., ethyl acetate at 4°C) to obtain X-ray-quality crystals .
- Dynamic equilibria : The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold may exist in equilibrium with its acyclic vinyl sulfone form, requiring NMR (¹H, ¹³C, 19F) and HRMS to confirm tautomerization .
- Conformational analysis : Single-crystal X-ray diffraction reveals non-planar screw-boat conformations in the six-membered ring, impacting molecular docking accuracy .
Q. What are the implications of this compound’s potential as a prodrug for covalent protease inhibitors?
Methodological Answer: The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core acts as a masked β-amidomethyl vinyl sulfone, enabling selective cysteine protease inhibition. Methodological considerations include:
- Equilibrium tuning : Introduce electron-withdrawing substituents (e.g., nitro groups) to favor the reactive vinyl sulfone form under physiological conditions .
- Kinetic studies : Use stopped-flow spectroscopy to measure the rate of prodrug activation in the presence of target proteases .
- In vivo validation : Monitor tumor regression in xenograft models (e.g., A549 in nude mice) to assess bioavailability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
